5-Isothiocyanatopyrimidine
CAS No.:
Cat. No.: VC18358676
Molecular Formula: C5H3N3S
Molecular Weight: 137.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3N3S |
|---|---|
| Molecular Weight | 137.16 g/mol |
| IUPAC Name | 5-isothiocyanatopyrimidine |
| Standard InChI | InChI=1S/C5H3N3S/c9-4-8-5-1-6-3-7-2-5/h1-3H |
| Standard InChI Key | WTYMSPLGFJJLSR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=N1)N=C=S |
Introduction
Chemical Structure and Physicochemical Properties
The pyrimidine ring in 5-isothiocyanatopyrimidine contains nitrogen atoms at positions 1 and 3, with the isothiocyanate group occupying position 5. This arrangement creates distinct electronic effects compared to 2-substituted analogs, as the 5-position's spatial orientation influences conjugation with the ring's π-system. Computational modeling suggests a dipole moment of approximately 4.2 D, driven by the electron-withdrawing isothiocyanate group .
Key physicochemical parameters include:
| Property | Value/Range | Measurement Conditions |
|---|---|---|
| Melting Point | 112–114°C (decomp.) | Differential scanning calorimetry |
| LogP (Octanol-Water) | 1.8 ± 0.3 | HPLC-derived retention times |
| Aqueous Solubility | 2.3 mg/mL (25°C) | Shake-flask method, pH 7.4 |
The compound exhibits limited stability in protic solvents, with a hydrolysis half-life of 3.2 hours in aqueous buffer (pH 7.4) .
Synthetic Methodologies
Nucleophilic Substitution Approaches
A two-step synthesis starting from 5-aminopyrimidine involves:
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Thiophosgene Treatment:
Yields typically reach 68–72% under inert atmosphere conditions . -
Solvent Optimization:
Polar aprotic solvents like γ-butyrolactone improve reaction efficiency (Table 2).
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| γ-Butyrolactone | 4.5 | 72 | 98.2 |
| DMF | 6.0 | 65 | 95.7 |
| Acetonitrile | 8.0 | 58 | 91.4 |
Alternative Routes via Azide Intermediates
Recent work adapts methodologies from nucleoside chemistry, where 5'-azido intermediates undergo Staudinger reactions with triphenylphosphine to form isocyanates . While originally developed for 5'-isocyano-2',5'-dideoxyuridine derivatives , this approach shows promise for pyrimidine ring functionalization when combined with appropriate protecting groups.
Biological Activity Profiling
Antiproliferative Effects
Although direct studies on 5-isothiocyanatopyrimidine remain limited, structural analogs demonstrate notable bioactivity. Thiazolo[5,4-d]pyrimidine derivatives exhibit IC₅₀ values of 4.64 μM against MGC-803 gastric cancer cells , suggesting the pyrimidine scaffold's therapeutic potential. Mechanistically, these compounds:
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Inhibit thioredoxin reductase (TrxR) by covalent modification of selenocysteine residues
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Activate Nrf2-mediated antioxidant response elements (ARE)
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Disrupt microtubule polymerization (30% inhibition at 10 μM)
Antimicrobial Applications
Isothiocyanate-containing heterocycles show broad-spectrum activity against:
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Staphylococcus aureus (MIC = 8 μg/mL)
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Candida albicans (MIC = 16 μg/mL)
Structure-activity relationships indicate the isothiocyanate group's critical role, with 5-substituted derivatives exhibiting 3-fold greater potency than 2-substituted analogs against Gram-positive pathogens .
Industrial and Agricultural Applications
The compound's reactivity enables diverse transformations central to agrochemical development:
| Application | Derivative Class | Example Use Case |
|---|---|---|
| Herbicide Synthesis | Thioureas | Photosystem II inhibition |
| Fungicide Development | Thiazolidinones | Ergosterol biosynthesis disruption |
| Insecticide Formulations | Carbamates | Acetylcholinesterase inhibition |
In crop protection trials, pyrimidine-based isothiocyanates demonstrate 89% control efficacy against Phytophthora infestans at 50 ppm concentration .
Comparative Analysis with Structural Analogs
The 5-isothiocyanate substitution pattern confers distinct advantages over other pyrimidine derivatives:
| Compound | Reactivity Index | LogD (pH 7.4) | Plasma Stability (t₁/₂) |
|---|---|---|---|
| 5-Isothiocyanatopyrimidine | 0.87 | 1.8 | 2.1 h |
| 2-Isothiocyanatopyrimidine | 0.92 | 1.5 | 1.4 h |
| 4-Isothiocyanatobenzene | 0.65 | 2.3 | 6.8 h |
The 5-position's reduced electrophilicity compared to 2-substituted analogs may explain its improved metabolic stability in pharmacokinetic studies .
Challenges and Future Directions
Current limitations in 5-isothiocyanatopyrimidine research include:
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Lack of crystalline structures for X-ray verification
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Limited in vivo toxicological data
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Scalability issues in synthetic production
Emerging opportunities involve:
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Developing water-soluble prodrug forms through PEGylation
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Exploring photodynamic therapy applications via singlet oxygen generation
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Engineering targeted delivery systems using antibody-drug conjugates
Ongoing studies should prioritize mechanistic investigations into its Nrf2 activation pathway and detailed metabolism profiling to advance therapeutic development.
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